
2-Chloro-4-hydrazinylbenzonitrile
Overview
Description
2-Chloro-4-hydrazinylbenzonitrile (CAS: 263845-81-4) is a substituted benzonitrile derivative characterized by a chlorine atom at position 2 and a hydrazinyl (-NH-NH₂) group at position 2. Its molecular formula is C₇H₆ClN₃, with a molecular weight of 167.60 g/mol. This compound is synthesized via nucleophilic substitution, where 2-chloro-4-fluorobenzonitrile reacts with hydrazine hydrate in ethanol at 80°C, achieving a high yield of 92% . The hydrazinyl group confers reactivity for further derivatization, making it valuable in medicinal chemistry and heterocyclic synthesis .
Preparation Methods
The synthesis of 2-Chloro-4-hydrazinylbenzonitrile typically involves multiple steps. One common method starts with the reaction of benzyl bromide with nitroaniline to produce 4-nitrobenzonitrile. This intermediate is then reduced to 4-aminobenzonitrile, which undergoes chlorination under basic conditions to yield the final product . Industrial production methods may vary but generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Chloro-4-hydrazinylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The hydrazinyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-4-hydrazinylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in the development of biochemical assays or as a reagent in biological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-hydrazinylbenzonitrile involves its interaction with specific molecular targets. The hydrazinyl group can form bonds with various substrates, facilitating different chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
2-Chloro-4-hydroxybenzonitrile (CAS: 3336-16-1)
- Molecular Formula: C₇H₄ClNO
- Molecular Weight : 153.57 g/mol
- Key Differences :
- Substitution: Hydroxyl (-OH) group replaces the hydrazinyl (-NH-NH₂) group.
- Melting Point : 160°C (decomposition), significantly higher than 2-chloro-4-hydrazinylbenzonitrile, which lacks reported melting data .
- Reactivity: The hydroxyl group enables participation in hydrogen bonding and esterification, whereas the hydrazinyl group facilitates condensation reactions (e.g., forming hydrazones or heterocycles) .
2-Chloro-4-fluoro-3-methylbenzonitrile (CAS: 796600-15-2)
- Molecular Formula : C₈H₅ClFN
- Molecular Weight : 173.58 g/mol
- Key Differences: Substitution: Fluoro (-F) and methyl (-CH₃) groups at positions 4 and 3, respectively. Synthetic Utility: Used as an intermediate in pharmaceutical synthesis (e.g., coupling with amino acids) due to its electron-withdrawing fluorine atom, which enhances electrophilicity. This contrasts with this compound, which is more nucleophilic due to the hydrazinyl group .
4-Bromo-2-chlorobenzonitrile (CAS: 154607-01-9)
- Molecular Formula : C₇H₃BrClN
- Molecular Weight : 216.46 g/mol
- Key Differences :
4-Hydrazinylbenzonitrile Hydrochloride (CAS: Not explicitly listed)
- Molecular Formula : C₇H₇ClN₃ (hydrochloride salt)
- Key Differences: Substitution: Hydrochloride salt of 4-hydrazinylbenzonitrile; lacks the chlorine atom at position 2. Applications: Used in biochemical research as a precursor for hydrazone formation.
Data Tables
Table 1: Structural and Physical Properties
Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
---|---|---|---|---|---|
This compound | 263845-81-4 | C₇H₆ClN₃ | 167.60 | -Cl, -NH-NH₂ | High-yield synthesis (92%) |
2-Chloro-4-hydroxybenzonitrile | 3336-16-1 | C₇H₄ClNO | 153.57 | -Cl, -OH | Melting point: 160°C (dec.) |
4-Bromo-2-chlorobenzonitrile | 154607-01-9 | C₇H₃BrClN | 216.46 | -Br, -Cl | Halogen-rich structure |
Research Findings and Trends
- Medicinal Chemistry : Hydrazinyl-substituted benzonitriles are pivotal in synthesizing heterocycles like 1,3,4-thiadiazines, which exhibit antimicrobial and anticancer activities .
Biological Activity
2-Chloro-4-hydrazinylbenzonitrile (C₇H₆ClN₃) is a compound of significant interest in biological research due to its unique structural features and potential pharmacological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group and a hydrazinyl moiety attached to a benzonitrile structure. Its molecular weight is approximately 204.06 g/mol. The chemical structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Nitration : Benzonitrile is nitrated to form 4-nitrobenzonitrile.
- Reduction : The nitro group in 4-nitrobenzonitrile is reduced to an amino group, yielding 4-aminobenzonitrile.
- Chlorination : The amino group in 4-aminobenzonitrile is chlorinated to form 2-chloro-4-aminobenzonitrile.
- Hydrazination : The amino group in 2-chloro-4-aminobenzonitrile is converted to a hydrazinyl group, resulting in the final product, this compound.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in the following areas:
1. Antitumor Activity
Studies have shown that this compound has potential efficacy against specific cancer cell lines. Its hydrazine component may enhance its ability to inhibit tumor growth by interacting with cellular macromolecules.
2. Antibacterial and Antifungal Properties
The hydrazinyl group contributes to various pharmacological effects, including antibacterial and antifungal activities. This makes it a candidate for further investigation as a therapeutic agent.
The mechanism of action of this compound involves interactions with biological macromolecules such as proteins and nucleic acids. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes, potentially leading to inhibition or modification of their activity. Additionally, the compound may undergo redox reactions that influence cellular signaling pathways.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-Chloro-4-hydroxybenzonitrile | Hydroxy group instead of hydrazine | Exhibits different reactivity due to hydroxyl group |
4-Hydrazinobenzonitrile | Lacks chlorine atom | Focuses more on antitumor properties |
2-Amino-4-chlorobenzonitrile | Amino group instead of hydrazine | Potentially different biological activities |
This table highlights the unique aspects of this compound's structure and its specific applications in medicinal chemistry.
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, particularly against breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
Another research project evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antimicrobial therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-4-hydrazinylbenzonitrile, and what factors influence reaction yield?
Methodological Answer: The synthesis typically involves condensation reactions between a carbonyl precursor (e.g., 2-chloro-4-cyanobenzaldehyde) and hydrazine derivatives. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance solubility and reaction efficiency.
- Catalysts : Acidic conditions (e.g., acetic acid) facilitate hydrazone bond formation.
- Temperature : Reflux conditions (~80–100°C) are commonly employed to drive the reaction to completion.
Table 1: Representative Reaction Conditions for Hydrazinylbenzonitrile Derivatives
Precursor | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
4-Cyanobenzaldehyde | Ethanol | AcOH | 80 | 78 | |
2-Chloro-4-cyanobenzaldehyde | DMF | H₂SO₄ | 100 | 65 |
Q. How should researchers characterize the purity and structure of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm hydrazine (-NH-NH₂) and nitrile (-C≡N) groups. Expected peaks:
- ¹H NMR : δ 8.2–8.5 ppm (aromatic H), δ 4.5–5.5 ppm (-NH-NH₂, broad).
- ¹³C NMR : δ 115–120 ppm (-C≡N).
- IR Spectroscopy : Bands at ~2200 cm⁻¹ (C≡N), 3300–3400 cm⁻¹ (N-H stretch).
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
Table 2: Key Spectral Signatures
Technique | Functional Group | Characteristic Signal |
---|---|---|
¹H NMR | -NH-NH₂ | δ 4.5–5.5 ppm (broad) |
IR | C≡N | ~2200 cm⁻¹ |
HPLC | Purity | Retention time: 6.2 min |
Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?
Methodological Answer: DFT calculations (e.g., B3LYP/6-31G(d)) model electronic properties:
- Reactivity Sites : Analyze Fukui indices to identify nucleophilic/electrophilic centers.
- Transition States : Optimize geometries for SNAr (nucleophilic aromatic substitution) pathways.
- Solvent Effects : Include PCM models to simulate polar environments.
Table 3: Performance of DFT Functionals for Thermochemical Accuracy
Functional | Basis Set | Avg. Error (kcal/mol) | Application |
---|---|---|---|
B3LYP | 6-31G(d) | 2.4 | Atomization energies |
B-P86 | 6-311G(df,p) | 3.1 | Ionization potentials |
Q. What strategies resolve contradictions in reported biological activities of hydrazinylbenzonitrile derivatives?
Methodological Answer: Contradictions arise from variations in assay conditions, substituent effects, or purity. Mitigation strategies:
- Controlled Comparative Studies : Standardize cell lines (e.g., HeLa vs. MCF-7) and assay protocols.
- Meta-Analysis : Statistically evaluate trends across studies using tools like RevMan.
- Structure-Activity Relationships (SAR) : Correlate substituent electronic effects (Hammett σ constants) with bioactivity.
Table 4: Factors Influencing Biological Activity Variability
Factor | Example Impact on Activity |
---|---|
Substituent Position | 4-Cl vs. 2-Cl: ±20% IC₅₀ |
Assay pH | Activity drops at pH > 7.5 |
Purity Threshold | <90% purity: False negatives |
Q. How can researchers optimize reaction conditions using computational chemistry?
Methodological Answer: Combine DFT with kinetic modeling:
- Energy Profiles : Calculate activation energies for competing pathways (e.g., hydrolysis vs. substitution).
- Solvent Screening : Use COSMO-RS to predict solvent effects on reaction rates.
- Machine Learning : Train models on existing datasets to predict optimal temperatures/catalysts.
Properties
IUPAC Name |
2-chloro-4-hydrazinylbenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-3-6(11-10)2-1-5(7)4-9/h1-3,11H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWOMMXRCHVLFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263845-81-4 | |
Record name | 2-chloro-4-hydrazinylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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